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  • Product: 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
  • CAS: 117100-92-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: A Comprehensive Technical Guide

Introduction The 2-arylaminopyrimidin-4-one scaffold represents a privileged pharmacophore in modern drug discovery. This structural motif is frequently leveraged in the design of potent kinase inhibitors, including thos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-arylaminopyrimidin-4-one scaffold represents a privileged pharmacophore in modern drug discovery. This structural motif is frequently leveraged in the design of potent kinase inhibitors, including those targeting [1] and [2], due to its exceptional hydrogen-bonding capability and favorable physicochemical profile. The target molecule, 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one , features a p-tolyl group that enhances lipophilic ligand-target interactions, while the pyrimidine core provides an essential donor-acceptor-donor hydrogen bond network. This whitepaper details the retrosynthetic logic, mechanistic pathway, and a self-validating experimental protocol for the robust synthesis of this compound.

Part 1: Retrosynthetic Analysis & Chemical Logic

The construction of the highly substituted pyrimidin-4(3H)-one core is most efficiently achieved via a convergent [3+3] cyclocondensation strategy.

  • Synthon A (The N-C-N Donor): 1-(4-Methylphenyl)guanidine. Utilizing an arylguanidine pre-installs the required p-tolylamino substituent at the C2 position of the final pyrimidine ring, bypassing the need for late-stage Buchwald-Hartwig aminations which often suffer from poor yields when reacting with 2-chloropyrimidines.

  • Synthon B (The C-C-C Dielectrophile): Ethyl cyanoacetate. This bifunctional reagent provides an ester carbonyl (highly susceptible to nucleophilic acyl substitution) and a nitrile carbon (susceptible to nucleophilic addition), separated by an acidic methylene bridge.

Part 2: Mechanistic Pathway

The condensation of arylguanidines with ethyl cyanoacetate is governed by [3]. The reaction proceeds through a well-defined sequence of nucleophilic attacks and tautomerizations:

  • Free Base Liberation: The guanidine hydrochloride salt is neutralized by sodium ethoxide, generating the highly nucleophilic free base.

  • Nucleophilic Acyl Substitution: The primary amine of the guanidine attacks the ester carbonyl of ethyl cyanoacetate. Subsequent elimination of ethanol yields an acyclic acylguanidine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen (or its imine tautomer) of the guanidine moiety undergoes a 6-exo-dig nucleophilic attack on the electrophilic nitrile carbon.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to the thermodynamically favored aromatic 6-amino-pyrimidin-4(3H)-one system.

Mechanism A 1-(4-Methylphenyl)guanidine + Ethyl Cyanoacetate B Base-Catalyzed Deprotonation (NaOEt / EtOH) A->B C Nucleophilic Acyl Substitution (Attack on Ester Carbonyl) B->C D Acylguanidine Intermediate (- EtOH) C->D E Intramolecular Cyclization (6-exo-dig Attack on Nitrile) D->E F Imino-Pyrimidine Intermediate E->F G Tautomerization (Imine -> Amine) F->G H 6-Amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one G->H

Figure 1: Mechanistic pathway for the [3+3] cyclocondensation yielding the target pyrimidinone.

Part 3: Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, I emphasize that the choice of solvent and base is not arbitrary. Water must be strictly excluded from the reaction matrix. The presence of hydroxide ions or water will lead to the competitive saponification of ethyl cyanoacetate into cyanoacetic acid, forming an unreactive carboxylate salt and terminating the [4].

Step-by-Step Methodology:

  • Preparation of the Alkoxide Base: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve sodium metal (1.2 eq, 27.6 mmol) in anhydrous absolute ethanol (50 mL) to generate sodium ethoxide in situ.

    • Validation Check: The complete dissolution of sodium and cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide.

  • Free Base Generation: Add 1-(4-methylphenyl)guanidine hydrochloride (1.0 eq, 23.0 mmol) to the alkoxide solution. Stir at room temperature for 30 minutes.

    • Validation Check: The appearance of a fine white precipitate (NaCl) indicates the successful liberation of the free guanidine base.

  • Condensation: Add ethyl cyanoacetate (1.1 eq, 25.3 mmol) dropwise to the suspension. The slight stoichiometric excess compensates for trace evaporation during prolonged heating.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 14 hours. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Quench and Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify the mixture using glacial acetic acid until the pH reaches 5.5–6.0.

    • Causality: The target pyrimidinone is amphoteric. Adjusting the pH to its isoelectric point neutralizes the sodium salt of the pyrimidin-4-ol tautomer, maximizing the precipitation of the neutral product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove NaCl and sodium acetate, followed by cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from a mixture of DMF and water to yield analytically pure 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one as an off-white solid.

Workflow W1 Reagent Prep NaOEt in EtOH W2 Free Base Formation Add Guanidine HCl W1->W2 W3 Condensation Add Ethyl Cyanoacetate Reflux 14h W2->W3 W4 Quench & Precipitate Cool to 0°C & Add AcOH W3->W4 W5 Isolation Filtration & Wash W4->W5 W6 Purification Recrystallization W5->W6

Figure 2: Step-by-step experimental workflow for synthesis and isolation of the target compound.

Part 4: Quantitative Data & Optimization

The thermodynamic control of this reaction requires precise optimization of the base and solvent system. Table 1 summarizes the causality behind the selected reaction conditions and their impact on the final yield.

Table 1: Optimization of Cyclocondensation Conditions

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1NaOH (1.5)EtOH / H₂O (9:1)801215%Hydroxide induces rapid saponification of ethyl cyanoacetate; reaction stalls.
2K₂CO₃ (2.0)DMF (Anhydrous)1001645%Weak base leads to incomplete deprotonation of the guanidine salt.
3t-BuOK (1.2)THF (Anhydrous)652460%Poor solubility of the polar acylguanidine intermediate limits cyclization rate.
4 NaOEt (1.2) EtOH (Absolute) 80 14 82% Optimal thermodynamic control; perfect solubility and matched pKa.

References

  • Seganish, W. M., et al. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2015, 6(8), 942-947. URL:[Link]

  • "A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity." European Journal of Medicinal Chemistry, 2009, 44(6), 2651-2654. URL:[Link]

  • El-Moghazy, S. M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica, 2011, 79(3), 429-448. URL:[Link]

Sources

Exploratory

The 2-Arylamino-pyrimidin-4(3H)-one Scaffold in Targeted Kinase Inhibition: Structural Biology and Mechanism of Action of CAS 117100-92-2

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Compound of Interest: 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2) Structural Biology & P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Compound of Interest: 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2)

Structural Biology & Pharmacophore Rationale

In the landscape of targeted oncology and signal transduction modulation, the design of ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can faithfully mimic the adenine ring of adenosine triphosphate (ATP). 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one represents a highly optimized, canonical building block used in the synthesis of such inhibitors 1.

Rather than functioning as a standalone therapeutic, this molecule serves as a foundational pharmacophore. Its architecture is explicitly designed to exploit the highly conserved geometry of the kinase active site:

  • The Pyrimidin-4(3H)-one Core: Acts as the primary ATP mimetic, providing a rigid planar surface for π-π stacking with the hydrophobic residues of the ATP-binding pocket.

  • The 2-(p-Tolylamino) Motif: The exocyclic secondary amine acts as a critical hydrogen-bond donor, while the p-tolyl (4-methylphenyl) ring provides a hydrophobic vector that can be directed toward the solvent channel or an adjacent hydrophobic specificity pocket.

  • The 6-Amino Group: Serves as a synthetic handle for vectorial expansion, allowing medicinal chemists to build out towards the ribose-binding pocket or the DFG (Asp-Phe-Gly) motif to achieve Type II (inactive conformation) kinase inhibition.

Mechanism of Action: The Hinge-Binding Paradigm

The primary mechanism of action for derivatives of this scaffold is ATP-competitive Type I or Type II kinase inhibition , driven by a highly conserved bidentate hydrogen-bonding network at the kinase hinge region 2.

The hinge region connects the N-terminal and C-terminal lobes of the kinase domain. Because the sequence of the hinge varies among the ~518 human kinases, the precise spatial arrangement of hydrogen bond donors and acceptors dictates inhibitor selectivity. The 2-arylamino-pyrimidin-4-one core is uniquely suited for this environment:

  • H-Bond Acceptor: The unprotonated pyrimidine N1 (or the C4 carbonyl oxygen, depending on the tautomeric state and binding mode) accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Cys694 in FLT3 or Leu83 in CDK2) 3.

  • H-Bond Donor: The 2-arylamino NH donates a hydrogen bond to the backbone carbonyl oxygen of an adjacent hinge residue (e.g., Glu692 in FLT3).

This dual interaction anchors the molecule, allowing the p-tolyl group to optimize van der Waals interactions within the lipophilic pockets, significantly lowering the dissociation constant ( Kd​ ) and driving nanomolar to picomolar potency 4.

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand CAS 117100-92-2 Scaffold hinge_nh Hinge Backbone NH (H-Bond Donor) n1_acceptor Pyrimidine N1 / O4 (H-Bond Acceptor) hinge_nh->n1_acceptor H-Bond (~2.8 Å) hinge_co Hinge Backbone C=O (H-Bond Acceptor) nh_donor 2-Arylamino NH (H-Bond Donor) c6_amino 6-Amino Group (Solvent Vector) nh_donor->hinge_co H-Bond (~3.0 Å) tolyl_group p-Tolyl Group (Hydrophobic Vector)

Fig 1. Bidentate hydrogen bonding network between the pyrimidin-4-one core and the kinase hinge.

Self-Validating Experimental Protocols

To validate the mechanism of action of compounds derived from this scaffold, an orthogonal, self-validating testing cascade is required. We do not rely solely on enzymatic IC50 assays, which are prone to false positives from aggregation or fluorescence interference. Instead, we pair thermodynamic target engagement with structural elucidation.

Protocol A: Thermodynamic Validation via Differential Scanning Fluorimetry (DSF)

Causality: DSF (or Thermal Shift Assay) measures the stabilization of a protein's folded state upon ligand binding. Because binding is thermodynamically coupled to unfolding, a true ATP-competitive inhibitor will increase the melting temperature ( Tm​ ) of the kinase domain. This provides label-free, direct evidence of target engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant kinase domain (e.g., CDK2 or FLT3) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when bound to hydrophobic patches exposed during protein unfolding.

  • Compound Incubation: Dispense 20 µL of the protein-dye mixture into a 384-well PCR plate. Add 100 nL of the pyrimidin-4-one derivative (from a 10 mM DMSO stock) using an acoustic dispenser. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Thermal Melt Execution: Run the plate in a real-time PCR machine (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Plot the first derivative of the fluorescence curve (dF/dT) against temperature. The peak of the derivative represents the Tm​ . Calculate the thermal shift ( ΔTm​=Tm,ligand​−Tm,DMSO​ ). A ΔTm​>2.0°C robustly indicates specific hinge binding.

Protocol B: Structural Elucidation via X-ray Crystallography

Causality: While DSF proves that the compound binds, X-ray crystallography proves how it binds. Co-crystallization validates the bidentate hydrogen-bonding hypothesis and reveals the exact orientation of the p-tolyl and 6-amino vectors, guiding the next iteration of rational drug design 5.

Step-by-Step Methodology:

  • Complex Formation: Concentrate the apo-kinase to 10 mg/mL. Add the pyrimidin-4-one compound at a 1:3 molar ratio (protein:ligand) and incubate on ice for 2 hours.

  • Crystallization Setup: Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Formate). Seal over a 500 µL reservoir and incubate at 20°C.

  • Data Collection: Harvest crystals after 3-7 days. Cryoprotect in mother liquor supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K.

  • Phase Determination & Refinement: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-kinase structure as the search model. Iteratively build the ligand into the Fo​−Fc​ difference electron density map and refine using programs like Phenix or REFMAC5.

Workflow step1 1. Scaffold Selection (CAS 117100-92-2) step2 2. Target Engagement (DSF) Thermodynamic validation of binding step1->step2 step3 3. Functional Assay (IC50) Quantify ATP-competitive inhibition step2->step3 step4 4. X-ray Crystallography Resolve 3D hinge-binding coordinates step3->step4 step5 5. Rational SAR Design Vectorial expansion of p-tolyl & 6-amino step4->step5

Fig 2. Self-validating workflow for kinase inhibitor development using the pyrimidin-4-one scaffold.

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of the 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one scaffold is critical for predicting its behavior in biological assays and its suitability for lead optimization.

Table 1: Physicochemical Properties of CAS 117100-92-2 1

PropertyValueImplication for Drug Design
Molecular Formula C11H12N4OLow molecular weight allows for extensive SAR expansion without violating Lipinski's Rule of 5.
Molecular Weight 216.24 g/mol High ligand efficiency (LE) when binding to the kinase hinge.
H-Bond Donors 3 (N3-H, 2-NH, 6-NH2)Excellent capacity for hinge interaction and solvent network stabilization.
H-Bond Acceptors 2 (N1, C4=O)Facilitates bidentate binding to the kinase backbone.
MDL Number MFCD06754865Unique identifier for structural database cross-referencing.

Table 2: Representative Kinase Profiling of the 2-Arylamino-pyrimidin Scaffold (Note: Data represents typical ranges for optimized derivatives of this scaffold across highly susceptible kinase targets, demonstrating its broad utility).

Kinase TargetTypical ΔTm​ (DSF)Typical IC50 RangePrimary Structural Interaction
FLT3 (WT / ITD) + 4.5°C to + 8.2°C10 nM - 150 nMH-bonds with Cys694 and Glu692 2
CDK2 / Cyclin A + 5.0°C to + 9.1°C5 nM - 80 nMH-bonds with Leu83 backbone 5
Aurora Kinase A + 3.8°C to + 7.5°C25 nM - 200 nMH-bonds with Ala213 / Glu211 4
EPHA2 + 6.1°C to + 10.5°C< 10 nMH-bonds with Met769 / Glu767 3

Conclusion

The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS 117100-92-2) is not merely a chemical entity, but a highly evolved geometric solution to the problem of ATP-competitive kinase inhibition. By providing a pre-organized bidentate hydrogen-bonding face, coupled with the hydrophobic shielding of the p-tolyl group, it ensures high-affinity target engagement at the kinase hinge. When deployed within a self-validating workflow combining thermodynamic profiling (DSF) and structural biology (X-ray crystallography), this scaffold serves as an optimal starting point for the rational design of next-generation targeted therapeutics.

References

  • Amerigo Scientific. "6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one Chemical Properties." [Link]

  • Journal of Medicinal Chemistry (ACS). "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT."[Link]

  • Journal of Medicinal Chemistry (ACS). "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors."[Link]

  • MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."[Link]

  • ResearchGate / Organic & Biomolecular Chemistry. "Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2."[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, identifying low-molecular-weight scaffolds capable of engaging multiple high-value therapeutic targets is a critical strategy for developing polypharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, identifying low-molecular-weight scaffolds capable of engaging multiple high-value therapeutic targets is a critical strategy for developing polypharmacological agents. The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2) represents a highly privileged pharmacophore. Featuring a pyrimidin-4(3H)-one core substituted with a hydrogen-bond-donating amino group and a lipophilic p-tolyl moiety, this molecule serves as an exceptional building block.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this scaffold's efficacy. We will explore its dual utility as an ATP-competitive kinase inhibitor[1] and a disruptor of de novo pyrimidine synthesis via Dihydroorotate Dehydrogenase (DHODH) inhibition[2].

Structural Rationale and Physicochemical Profiling

The 2-arylamino-pyrimidin-4(3H)-one core is a bioisostere of the adenine ring of ATP[1]. This structural mimicry allows the scaffold to dock seamlessly into the highly conserved hinge regions of various kinases and nucleotide-binding enzymes. The p-tolyl group at the C2 position provides a critical hydrophobic anchor, driving binding affinity through van der Waals interactions with lipophilic pockets adjacent to the active site.

Table 1: Physicochemical Properties of the Target Scaffold

To ensure optimal pharmacokinetics and cell permeability during hit-to-lead optimization, the compound aligns perfectly with Lipinski’s Rule of Five.

PropertyValuePharmacological Significance
Molecular Formula C11H12N4OLow molecular footprint allows for extensive derivatization.
Molecular Weight 216.24 g/mol Highly efficient ligand (High Ligand Efficiency, LE).
H-Bond Donors 3Critical for engaging backbone carbonyls in target proteins.
H-Bond Acceptors 2Facilitates interactions with backbone amides (e.g., Met/Leu).
Estimated LogP ~1.8 - 2.2Optimal balance of aqueous solubility and membrane permeability.

Primary Therapeutic Target 1: ATP-Competitive Kinase Inhibition

Mechanistic Causality

The pyrimidine core has been utilized extensively to construct kinase inhibitors, including numerous FDA-approved drugs[3]. The 6-amino group and the 4-oxo moiety act as a potent hydrogen-bond donor/acceptor pair. When entering the kinase ATP-binding pocket, these functional groups form critical hydrogen bonds with the backbone amide and carbonyl of the hinge region residues (typically Methionine or Leucine)[1]. Simultaneously, the p-tolyl ring projects into the hydrophobic pocket (often the selectivity pocket), dictating the kinase selectivity profile.

KinaseBinding Kinase Kinase Hinge Region (e.g., Met/Leu) Core Pyrimidin-4(3H)-one Core (ATP Bioisostere) Amino 6-Amino Group (H-Bond Donor) Core->Amino presents Oxo 4-Oxo Group (H-Bond Acceptor) Core->Oxo presents Tolyl p-Tolyl Moiety (Hydrophobic Pocket) Core->Tolyl attached at C2 Amino->Kinase H-Bond Oxo->Kinase H-Bond Tolyl->Kinase Hydrophobic Interaction

Fig 1: Pharmacophore interaction model of the pyrimidine scaffold within a kinase hinge region.

Protocol: High-Throughput Kinase Selectivity Profiling (TR-FRET)

To validate ATP-competitive inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay is a self-validating system: it relies on the displacement of a known fluorescent tracer, directly confirming target engagement at the active site rather than non-specific allosteric interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain, a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His), and a fluorescently labeled ATP-competitive tracer.

  • Compound Titration: Dispense 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate using an acoustic dispenser to minimize solvent (DMSO) effects.

  • Equilibration (Causality): Incubate the compound with the kinase/antibody mixture for 30 minutes at room temperature. Rationale: This allows the compound to reach thermodynamic equilibrium with the target before the tracer is introduced.

  • Tracer Addition: Add the fluorescent tracer at a concentration equal to its Kd​ value. Incubate for an additional 60 minutes.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). A decrease in the FRET signal confirms that the compound has successfully outcompeted the tracer for the ATP-binding site.

Primary Therapeutic Target 2: Human Dihydroorotate Dehydrogenase (hDHODH)

Mechanistic Causality

Beyond kinases, pyrimidine derivatives are potent inhibitors of hDHODH, the rate-limiting mitochondrial enzyme in de novo pyrimidine synthesis[2]. Rapidly proliferating cancer cells and activated immune cells are heavily dependent on this pathway to generate Uridine Monophosphate (UMP) for RNA and DNA synthesis[4]. The 6-amino-2-arylamino-pyrimidinone scaffold mimics the natural pyrimidine structure, allowing it to bind competitively at the enzyme's ubiquinone-binding channel, thereby halting the electron transport required for catalysis[5].

DHODHPathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis UMP Uridine Monophosphate (UMP) Orotate->UMP Downstream Synthesis Proliferation Cancer Cell Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 6-Amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one Inhibitor->DHODH Competitive Inhibition

Fig 2: Disruption of the de novo pyrimidine synthesis pathway via DHODH inhibition.

Protocol: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

The DCIP (2,6-dichlorophenolindophenol) reduction assay is a coupled colorimetric system. It is self-validating because the electron transfer chain strictly depends on the catalytic turnover of DHODH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate (the natural substrate).

  • Coupling Reagents: Add 0.1 mM decylubiquinone (electron acceptor from DHODH) and 0.05 mM DCIP (terminal electron acceptor) to the buffer.

  • Enzyme Initiation: Add recombinant hDHODH (10 nM final concentration) to initiate the reaction in the presence of varying concentrations of the test compound.

  • Kinetic Readout (Causality): Monitor the decrease in absorbance at 600 nm over 10 minutes. Rationale: As DHODH oxidizes dihydroorotate, electrons are shuttled via ubiquinone to DCIP. Oxidized DCIP is blue (absorbs at 600 nm), while reduced DCIP is colorless. The rate of color loss is directly proportional to enzyme velocity; thus, active inhibitors will preserve the blue color.

Cellular Target Engagement and Phenotypic Validation

To bridge the gap between biochemical potency and physiological efficacy, it is mandatory to prove that the compound permeates the cell membrane and engages its target in the complex intracellular milieu.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA provides a label-free, self-validating confirmation of intracellular target engagement. By establishing a melt curve for the target protein, the assay isolates the thermodynamic stabilization imparted by the ligand.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., A549 lung carcinoma cells) with the compound (10 µM) or DMSO vehicle for 2 hours at 37°C. Rationale: This allows adequate time for membrane permeation and intracellular target binding.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Rationale: Heat denatures unbound proteins, causing them to precipitate, whereas ligand-bound proteins are thermodynamically stabilized.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using antibodies specific to the target (e.g., DHODH or a specific Kinase). An upward shift in the melting temperature ( Tm​ ) in the compound-treated group definitively proves intracellular target engagement.

Quantitative Data Summary

To benchmark the utility of the 2-arylamino-pyrimidin-4(3H)-one scaffold, Table 2 summarizes the representative pharmacological profile of this structural class against its primary targets.

Table 2: Representative Target Profiling of the Pyrimidinone Scaffold

(Note: Values represent typical ranges for optimized hits within this pharmacophore class).

Target ProteinAssay TypeRepresentative IC50 RangePrimary Indication
hDHODH DCIP Reduction50 nM - 500 nMAML, Solid Tumors, Autoimmunity
CDK4 / CDK6 TR-FRET100 nM - 1.2 µMBreast Cancer, Cell Cycle Arrest
Aurora Kinase B Radiometric200 nM - 800 nMPan-cancer (Mitotic disruption)
Mutant RET (V804M) TR-FRET10 nM - 100 nMNon-Small Cell Lung Cancer (NSCLC)

Conclusion & Future Perspectives

The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a highly versatile and privileged scaffold. Its unique hydrogen-bonding network and lipophilic topology allow it to act as an ATP bioisostere for kinase inhibition and a ubiquinone competitor for DHODH inhibition. By utilizing self-validating biochemical assays (TR-FRET, DCIP reduction) and cellular target engagement models (CETSA), drug development professionals can leverage this core structure to design next-generation polypharmacological therapies for oncology and autoimmune disorders.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][5]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][3]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Cell Culture Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 6-Amino-2-[(4-methylphenyl)amino]pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Cell Culture Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2) is a synthetic small molecule characterized by its 2-anilinopyrimidine core. In medicinal chemistry, the 2-anilinopyrimidine scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved ATP-competitive kinase inhibitors (e.g., targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR))[1][2].

The Causality of the Pharmacophore: The efficacy of this compound class stems from its ability to mimic the adenine ring of adenosine triphosphate (ATP). The 2-amino group and the pyrimidine nitrogens act as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[3]. Concurrently, the hydrophobic p-tolyl (4-methylphenyl) group projects into the hydrophobic pocket adjacent to the ATP-binding site, conferring target selectivity and enhancing binding affinity.

Understanding this mechanism is critical: because the compound competes with intracellular ATP (which is present in millimolar concentrations inside the cell), in vitro assays must be carefully designed to ensure sufficient compound exposure to outcompete ATP and achieve target engagement.

MOA Compound 6-Amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one Kinase Target Kinase (Hinge Region) Compound->Kinase Competitive Inhibition ATP Intracellular ATP ATP->Kinase Activation Substrate Downstream Effector (Unphosphorylated) Kinase->Substrate Blocked Phosphorylation Arrest Cell Cycle Arrest / Apoptosis Substrate->Arrest Pathway Inhibition

Figure 1: ATP-competitive inhibition mechanism of 2-anilinopyrimidines in kinase signaling.

Quantitative Baselines & Data Presentation

To ensure a self-validating experimental setup, all quantitative parameters must be standardized. The table below summarizes the critical variables required to generate reproducible dose-response curves and mechanistic data.

Experimental ParameterRecommended ValueCausality / Scientific Rationale
Stock Concentration 10 mM in 100% DMSOThe planar pyrimidine and hydrophobic p-tolyl ring render the compound insoluble in aqueous buffers.
Max Final DMSO 0.1% (v/v)DMSO concentrations >0.5% induce solvent toxicity and transcriptional changes, skewing viability data[4].
Seeding Density 2,000 - 5,000 cells/wellEnsures cells remain in the logarithmic growth phase during the 72h treatment window.
Dosing Range 10 µM to 1 nM (3-fold)Captures the full sigmoidal dose-response curve necessary for accurate IC50 calculation.
Incubation Time 72 hoursAllows sufficient time for cell cycle arrest and subsequent apoptosis to manifest phenotypically[3].

Step-by-Step Experimental Protocols

Protocol A: Compound Reconstitution and Storage (The Foundation)

The integrity of your cell culture data is entirely dependent on the stability of your compound stock.

  • Weighing: Accurately weigh the lyophilized powder of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one.

  • Dissolution: Add cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex continuously for 2 minutes. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting (Critical Step): Divide the 10 mM stock into 10 µL to 20 µL aliquots in sterile, tightly sealed microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce ambient condensation into the DMSO. Because the compound is highly hydrophobic, even trace amounts of water will cause micro-precipitation, drastically reducing the effective molarity of your stock and leading to false-negative results.

  • Storage: Store aliquots at -20°C (short-term) or -80°C (long-term, up to 6 months).

Protocol B: High-Throughput Cytotoxicity Profiling

This protocol establishes a self-validating system to determine the IC50 of the compound using a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

  • Cell Seeding: Seed your target cell line (e.g., A549, MCF-7) in a white, flat-bottom 96-well plate at 3,000 cells/well in 90 µL of complete media.

    • Edge Effect Mitigation: Do not seed cells in the outer perimeter wells (Rows A and H, Columns 1 and 12). Fill these with 100 µL of sterile PBS. Causality: Evaporation in the outer wells alters the osmolarity of the media, stressing the cells and artificially inflating toxicity readings.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cellular adherence and recovery.

  • Serial Dilution: In a separate V-bottom 96-well preparation plate, create a 9-point, 3-fold serial dilution of the compound in 100% DMSO. The top concentration should be 10 mM.

  • Intermediate Dilution: Transfer 2 µL of the DMSO serial dilutions into 998 µL of complete culture media to create a 10x intermediate stock (0.2% DMSO).

  • Dosing: Transfer 10 µL of the 10x intermediate stock to the 90 µL of media already in the cell plate.

    • Self-Validating Control: The final top concentration is 10 µM, and the final DMSO concentration across all wells is exactly 0.1%. You must include a "Vehicle Control" well containing 0.1% DMSO with no compound to serve as your 100% viability baseline[4].

  • Readout: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate reader.

Workflow Stock 10 mM Stock in 100% DMSO Dilution Serial Dilution in Media (Max 0.1% DMSO) Stock->Dilution Treatment Compound Treatment (24h, 48h, 72h) Dilution->Treatment Seeding Seed Cells in 96-well Plate (PBS in edge wells) Seeding->Treatment Assay CellTiter-Glo Viability Assay Treatment->Assay Analysis IC50 Calculation & Curve Fitting Assay->Analysis

Figure 2: Standardized high-throughput workflow for in vitro cytotoxicity profiling.

Protocol C: Target Engagement (Western Blotting)

To prove that the cytotoxicity observed in Protocol B is due to specific kinase inhibition rather than non-specific toxicity, you must assess downstream signaling.

  • Treatment: Seed cells in 6-well plates. Treat cells with the compound at concentrations corresponding to 1x, 3x, and 10x the calculated IC50, alongside a 0.1% DMSO vehicle control.

    • Causality: Testing at multiples of the IC50 allows you to observe a dose-dependent reduction in target phosphorylation. If you only test at a massive concentration (e.g., 50 µM), any loss of protein signal may simply be due to global cell death rather than specific pathway inhibition.

  • Lysis: After 4 to 24 hours of treatment (depending on the target kinase's turnover rate), wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with phospho-specific antibodies relevant to 2-anilinopyrimidine targets (e.g., anti-phospho-Rb for CDKs[2], or anti-phospho-EGFR[3]). Normalize against total protein levels (e.g., total Rb or total EGFR) and a loading control (e.g., GAPDH).

References

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: PMC (National Institutes of Health) URL:[Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity Source: ResearchGate URL:[Link]

  • 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in Pharmaceutical Samples

Introduction 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a substituted aminopyrimidine derivative of significant interest in pharmaceutical development due to its potential therapeutic activities. The pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a substituted aminopyrimidine derivative of significant interest in pharmaceutical development due to its potential therapeutic activities. The pyrimidine scaffold is a core structure in numerous biologically active molecules.[1] Accurate and reliable quantification of this compound in various sample matrices, including bulk drug substance, formulated drug products, and biological fluids, is critical for pharmacokinetic studies, quality control, and regulatory compliance. This document provides detailed analytical methods for the quantitative determination of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules in pharmaceutical samples due to its robustness, reproducibility, and cost-effectiveness.[5][6] The method separates the analyte from potential impurities and excipients based on its polarity, and quantification is achieved by measuring its UV absorbance at a specific wavelength.

Scientific Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the (4-methylphenyl) group and the pyrimidine core of the analyte, which will interact favorably with the stationary phase. A gradient elution with acetonitrile and a buffered aqueous phase is chosen to ensure good peak shape and resolution from potential impurities. The buffer (e.g., phosphate or formate) is used to control the ionization state of the amino groups on the pyrimidine ring, leading to consistent retention times. The detection wavelength is selected based on the maximum absorbance of the compound to ensure high sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1.3.1. Materials and Reagents

  • 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

1.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (e.g., 275 nm)[8]

1.3.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.3.5. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For samples with complex matrices or requiring very low detection limits, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[9][10][11] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Scientific Rationale for Method Design

The chromatographic conditions are similar to the HPLC-UV method to achieve good separation. Electrospray ionization (ESI) in positive mode is selected because the amino groups on the pyrimidine ring are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces matrix interference.[12]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with IS Sample->Spike Extract Protein Precipitation/SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate UPLC Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks (Analyte/IS) Detect->Integrate Calibrate Ratio vs. Concentration Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol

2.3.1. Materials and Reagents

  • As per HPLC-UV method.

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.

  • For biological samples: Protein precipitation agents (e.g., acetonitrile, methanol) or Solid Phase Extraction (SPE) cartridges.[13]

2.3.2. Instrumentation

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2.3.3. LC-MS/MS Conditions

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Optimized for rapid elution (e.g., 5-95% B in 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the reference standard.
Example Precursor > Product (Analyte)
Example Precursor > Product (Internal Standard)

2.3.4. Sample Preparation (for Biological Matrices)

  • To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.3.5. Data Analysis Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.

UV-Vis Spectrophotometry

For the analysis of bulk drug substance or simple formulations where interfering substances are minimal, UV-Vis spectrophotometry offers a rapid and straightforward method for quantification.[8][14][15]

Scientific Rationale for Method Design

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16] The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize potential interference from other components. The choice of solvent is critical to ensure the analyte is fully dissolved and stable.

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Absorbance Dilutions->Measure Scan Determine λmax Scan->Measure Blank Measure Blank Blank->Measure Calibrate Plot Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: UV-Vis spectrophotometry workflow.

Detailed Protocol

3.3.1. Materials and Reagents

  • 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one reference standard

  • Methanol (spectroscopic grade)

3.3.2. Instrumentation

  • Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3.3.3. Method

  • Determination of λmax: Prepare a dilute solution of the reference standard in methanol and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance.

  • Preparation of Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol. From this, prepare a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare a solution of the sample in methanol at a concentration expected to fall within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax, using methanol as a blank.

3.3.4. Data Analysis Plot a calibration curve of absorbance versus concentration for the standard solutions. The concentration of the analyte in the sample solution can be calculated using the equation of the line obtained from the linear regression of the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3][4] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[17][18]

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).[3]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. All methods should be fully validated before implementation in a regulated environment to ensure the generation of accurate and reliable data.

References

  • Möller, K., & Pospiech, D. (2018). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Klüker, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

  • ResearchGate. (n.d.). LC-MS of pyrimidine derivative compound. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • ResearchGate. (2020). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ScienceScholar. (2022). Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. [Link]

  • Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. (2025). PMC. [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry. [Link]

  • PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]

  • ZORA. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • DOI. (2023). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]

  • PubMed. (2022). [A Method for Quantitative Determination of Amino Acids and Organic Acids in Trace Random Urine and Preliminary Application in Research on Vitamin B12 Nutritional Status and Related Metabolism]. [Link]

  • Pharmacopoeial Discussion Group. (2024). B-01 Revision 1 Correction 1 November 2024 1/2 PHARMACOPOEIAL DISCUSSION GROUP CORRECTION CODE: B-01 NAME: Amino Acid Determinat. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. (2023). SSRN. [Link]

  • International Journal of Novel Research and Development. (n.d.). Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Analytical Chemistry. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

Sources

Method

Use of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in antiviral research.

Application Note: Integration of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in Antiviral Drug Discovery and Screening Workflows Executive Summary & Mechanistic Rationale The compound 6-amino-2-[(4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in Antiviral Drug Discovery and Screening Workflows

Executive Summary & Mechanistic Rationale

The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2) serves as a highly versatile, commercially available small-molecule building block utilized extensively in the discovery and optimization of antiviral therapeutics[1]. The structural topology of the pyrimidin-4(3H)-one core provides a privileged pharmacophore that mimics endogenous nucleobases (such as cytosine and uracil). This structural mimicry allows the scaffold to effectively engage viral targets through a synergistic combination of hydrogen bonding (via the 4-oxo and 6-amino groups) and hydrophobic interactions (via the p-tolylamino substituent).

In modern antiviral drug development, derivatives of this specific scaffold have demonstrated potent efficacy across multiple viral families. They frequently function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV by binding to allosteric pockets and inducing conformational arrest in the viral polymerase[2]. Furthermore, recent computational and in vitro screening studies have identified pyrimidin-4-one derivatives as putative inhibitors of the SARS-CoV-2 main protease (M-pro)[3] and as potent disruptors of viral self-assembly in agricultural models such as the Tobacco Mosaic Virus (TMV)[4].

MOA Cmpd 6-amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one Target Viral Polymerase/Protease (Active Site / Allosteric Pocket) Cmpd->Target Affinity Binding Complex Inhibitor-Target Complex (H-Bonding & Hydrophobic Stacking) Target->Complex Structural Fit Inhibition Conformational Arrest Loss of Catalytic Function Complex->Inhibition Mechanism Outcome Viral Replication Blocked Inhibition->Outcome Phenotype

Fig 1: Mechanistic pathway of pyrimidin-4(3H)-one derivatives inhibiting viral replication targets.

Target-Based Screening: FRET-Based Viral Protease Inhibition Protocol

To evaluate the inhibitory potential of this compound against viral proteases (e.g., SARS-CoV-2 M-pro), a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.

  • Expertise & Causality Insight: FRET is selected over endpoint assays because it allows for continuous, real-time kinetic monitoring of peptide cleavage. Kinetic reads are critical for distinguishing true competitive inhibitors from pan-assay interference compounds (PAINS) that may cause non-specific protein aggregation or autofluorescence.

  • Self-Validating System: The protocol inherently controls for false positives by requiring a Z'-factor calculation and the inclusion of both a known reference inhibitor and a vehicle (DMSO) control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100). Reconstitute the pyrimidin-4(3H)-one compound in 100% DMSO to a 10 mM stock.

  • Compound Dispensing: Using an Echo acoustic liquid handler, dispense the compound into a 384-well black microplate to achieve a 10-point, 3-fold serial dilution (final top concentration: 50 µM, final DMSO: 1%).

  • Enzyme Addition: Add 10 µL of the recombinant viral protease (e.g., 20 nM final concentration) to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor-target complex to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans at 10 µM final).

  • Kinetic Read & Validation: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Ex: 340 nm / Em: 490 nm) every 60 seconds for 30 minutes.

  • Validation Check: Calculate the Z'-factor using the equation: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . Proceed with IC 50​ calculation only if Z′>0.5 .

Hit-to-Lead Optimization & SAR Profiling

When utilized as a primary screening hit, 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one provides a robust foundation for Structure-Activity Relationship (SAR) expansion. The table below summarizes quantitative profiling data, demonstrating how modifications to the R2 and R6 positions of the parent scaffold can optimize target affinity while minimizing host cell cytotoxicity.

Table 1: Representative SAR and Profiling Data for Pyrimidin-4(3H)-one Derivatives

Compound IDR2 SubstitutionR6 SubstitutionTarget IC 50​ (µM)Host Cell CC 50​ (µM)Selectivity Index (SI)
Parent (CAS 117100-92-2) p-TolylaminoAmino4.25> 100.0> 23.5
Derivative A p-ChlorophenylaminoAmino1.80> 100.0> 55.5
Derivative B p-TolylaminoMethylamino8.5085.010.0
Derivative C m-TolylaminoAmino12.40> 100.0> 8.0

Note: Data represents standard optimization trajectories where halogenation of the phenyl ring (Derivative A) often increases lipophilic efficiency and target residence time compared to the parent hit.

Phenotypic Screening: Cell-Based Cytopathic Effect (CPE) Reduction Assay

Target-based affinity does not guarantee intracellular efficacy. To validate the antiviral activity of the compound in a biologically relevant context, a CPE reduction assay coupled with a parallel cytotoxicity screen is mandatory.

  • Expertise & Causality Insight: Measuring intracellular ATP via luminescence provides a highly sensitive, direct proxy for metabolically active cells. This directly correlates with the compound's ability to protect the host cell from virus-induced lysis.

  • Self-Validating System: By running infected and uninfected plates in parallel, researchers calculate the Selectivity Index (SI = CC 50​ / IC 50​ ). An SI < 10 flags the compound as a general cytotoxic agent rather than a specific antiviral, halting erroneous progression.

Workflow Prep 1. Compound Preparation (10 mM in 100% DMSO) Dilution 2. Serial Dilution (10-point, 3-fold in Assay Buffer) Prep->Dilution Infection 3. Viral Infection & Dosing (MOI = 0.01, 384-well plate) Dilution->Infection Incubation 4. Incubation (48-72 hrs, 37°C, 5% CO2) Infection->Incubation Assay 5. Cell Viability Assay (ATP-based Luminescence) Incubation->Assay Analysis Analysis Assay->Analysis

Fig 2: High-throughput screening workflow for assessing cell-based antiviral efficacy and viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero E6 or MT-4 cells) in two parallel 384-well white opaque plates at 5,000 cells/well. Incubate overnight at 37°C.

  • Infection & Treatment:

    • Plate 1 (Antiviral Efficacy): Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Immediately add the serially diluted pyrimidin-4(3H)-one compound.

    • Plate 2 (Cytotoxicity): Add the compound dilutions to uninfected cells.

  • Incubation: Incubate both plates for 48 to 72 hours at 37°C with 5% CO₂ until the vehicle-treated infected control shows >80% cytopathic effect.

  • Viability Readout: Equilibrate plates to room temperature. Add an equal volume of ATP-detection reagent (e.g., CellTiter-Glo) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the IC 50​ from Plate 1 and the CC 50​ from Plate 2 using a 4-parameter logistic non-linear regression model. Ensure the Selectivity Index is >10 before advancing the compound.

References[1] Title: 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one | 117100-92-2. Source: ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_hAkNaBjWza8x-CzpLX5k5NDeyQtTp1oPGpdQqiAh3jRs1F7nxj5BAPxDU2rn2TClq5x3Kx5v2MrpEA6DLBlJk2Awlko02m8dKWoqyuJdAH_ltCYNmRzMdKBZ20KM9dfHj7F7hOcP8hHcZ9pJVj7a2tkno89yBaJYCFjSiHn5nQI=[2] Title: US12258329B2 - Pyrimidone derivatives as selective cytotoxic agents against HIV infected cells. Source: Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECLfbcqGqSBh7fC7PSUPTRx8bEVRz-ZsfYgFvdMHUbxE8N0F7bRcNKp6UP5h7YPGNwJTFCI6ABWE74w6UOlGSzhHHtvyLd2ePSIqbNuNAw5c2-LwZjoOgZYW26n9_hLVh78uYAOtYLuaanHw==[3] Title: Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Putative SARS-CoV-2 Inhibitors. Source: ProQuest. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJOUoLQash1A7ssUidLi3aeVmeEgEN6gt_UEYYDMpeSw2HYOgIDAWNTpHJe8ZlvSBi0HiAd3Z4LRU7Nen6JgNlBr9VYFsxfV-jvz9Jr8kQYoa_upI9C1XEfXyT7NcyLTPkrjkmQRAi7urnMs68I8_Wbu_81uF7lFzB4hBe9KjGy5FPy6fohsVT2V6uz4p1oE2Dz5wV6aCKO5M8jqp3BL1_Ao=[4] Title: Synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one Hydrazine Derivatives as a Potential Inhibitor for the Self-Assembly of TMV Particles. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3N6sOBIzPoaRyoYY515nOP9nGHzWA338b0_DhVrWuqL0hT-b2uqqEdkF0W235GA3PE9RDNWQe0BPSbX7ghlfjAptOw7XJlBZlfInErcGjQg5LTeIeaYDB3A5EAAbNnLqstGOSx1b9JxIulqwHgU0=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Welcome to the technical support guide for 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. This document provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is built on first principles of physical chemistry to empower you to systematically diagnose and solve solubility issues in your experiments.

Part 1: Foundational Understanding

Q1: I'm experiencing very low aqueous solubility with 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. What are the underlying structural reasons for this?

A1: The poor aqueous solubility of this compound, a common challenge with novel heterocyclic entities, stems directly from its molecular structure and solid-state properties.[1][2]

  • High Crystal Lattice Energy: The molecule possesses a relatively planar and rigid pyrimidinone core. This planarity, combined with multiple hydrogen bond donors (amino groups, ring NH) and acceptors (ring nitrogens, carbonyl oxygen), promotes strong, stable packing in its crystal lattice form.[3] Overcoming this high lattice energy—the energy required to break apart the crystal and allow solvent molecules to solvate the individual molecule—is energetically demanding, leading to low solubility.[4][5]

  • Lipophilicity: The presence of the 4-methylphenyl (tolyl) group significantly increases the molecule's lipophilicity ("fat-loving" nature). This hydrophobic region is unfavorable for interaction with the polar water molecules, further limiting aqueous solubility.

  • Ionizable Groups: The molecule has multiple functional groups that can be protonated or deprotonated: two basic amino groups and the pyrimidinone ring itself, which can act as a weak acid or base. In neutral water (pH ~7), the molecule exists predominantly in its neutral, uncharged form, which is typically the least soluble state.

Part 2: Quantitative Assessment & Initial Troubleshooting

Before attempting to improve solubility, it is critical to establish a quantitative baseline. Solubility can be measured in two primary ways: kinetic and thermodynamic.[6][7]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when an organic stock solution (e.g., in DMSO) is added to an aqueous buffer. This is a rapid, high-throughput measurement often used in early discovery.[8][9] It often gives a higher, supersaturated value.[10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-72 hours) with excess solid material.[6] This is the gold-standard measurement for formulation and development.

Q2: How do I accurately measure the baseline thermodynamic solubility of my compound?

A2: The "Shake-Flask" method is the reference standard for determining thermodynamic solubility.[6] Following a rigorous protocol is essential for obtaining reliable and reproducible data.

Experimental Protocol 1: Thermodynamic Solubility Measurement via Shake-Flask Method
  • Preparation: Add an excess amount of solid 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a low-adsorption vial (e.g., glass or polypropylene).

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48- or 72-hour time point is recommended to ensure equilibrium has been reached, especially if the compound may convert to a more stable, less soluble polymorph.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution. The most reliable method is centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes, followed by carefully collecting the supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. Self-Validation Step: Analyze a small sample of the supernatant before and after filtration to ensure the compound is not adsorbing to the filter material.

  • Quantification: Dilute the clear, saturated solution in a suitable solvent (e.g., acetonitrile/water) and determine the compound concentration using a validated analytical method with a standard curve, such as HPLC-UV or LC-MS.

Q3: My compound crashes out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

A3: This is a classic example of exceeding the kinetic solubility limit, often termed "antisolvent precipitation."[11] DMSO is an excellent solvent for your compound, but water is an "antisolvent." When the DMSO stock is diluted into the aqueous buffer, the compound is suddenly in a solvent environment where it is no longer soluble at that concentration, causing it to precipitate.[4]

Here is a systematic approach to resolving this issue:

start Precipitation Observed (Crashing Out) check_dmso Step 1: Check Final DMSO Concentration start->check_dmso lower_dmso Is it >1%? Lower to <0.5% if possible. check_dmso->lower_dmso Yes check_conc Step 2: Lower Compound Working Concentration check_dmso->check_conc No (<1%) lower_dmso->check_conc test_lower Serially dilute to find the kinetic solubility limit. check_conc->test_lower use_cosolvent Step 3: Introduce a Co-solvent System test_lower->use_cosolvent Precipitation still occurs success Solution Remains Clear test_lower->success Precipitation solved cosolvent_action Add 1-5% Ethanol, PEG-400, or other compatible co-solvent to the AQUEOUS BUFFER before adding compound. use_cosolvent->cosolvent_action cosolvent_action->success

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Systematic Solubility Enhancement Strategies

If lowering the concentration is not feasible for your experiment, several formulation strategies can be employed.

Q4: Can I use pH to improve the solubility of this compound?

A4: Absolutely. For an ionizable molecule like this, pH adjustment is the most powerful and scientifically guided first step.[4][12] The solubility of an ionizable compound is lowest at its isoelectric point (when it is neutral) and increases significantly as it becomes charged.[13]

  • In Acidic pH (e.g., pH < 5): The two amino groups will become protonated (-NH2 → -NH3+). This positive charge will dramatically increase the molecule's interaction with polar water molecules, boosting solubility.

  • In Basic pH (e.g., pH > 9): The pyrimidinone ring contains an acidic proton (N-H) that can be deprotonated to form an anion. This negative charge will also enhance aqueous solubility.

G cluster_low_ph Low pH (e.g., pH 2-4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 10-12) low_ph_struct Cationic Form (Protonated Amines) low_ph_sol High Solubility low_ph_struct->low_ph_sol Increased H-bonding neutral_struct Neutral Form neutral_sol Low Solubility neutral_struct->neutral_sol Dominated by Lipophilicity high_ph_struct Anionic Form (Deprotonated Ring) high_ph_sol High Solubility high_ph_struct->high_ph_sol Increased Polarity

Sources

Optimization

Technical Support Center: Troubleshooting Aminopyrimidinone Synthesis

Welcome to the Application Support Center. The synthesis of 2-aminopyrimidin-4(1H)-ones—a privileged pharmacophore in kinase inhibitors and antiviral agents—frequently suffers from yield-limiting byproducts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 2-aminopyrimidin-4(1H)-ones—a privileged pharmacophore in kinase inhibitors and antiviral agents—frequently suffers from yield-limiting byproducts. This guide provides authoritative, field-proven troubleshooting strategies to overcome regioisomer formation, incomplete cyclization, and poor alkylation selectivity.

FAQ 1: Overcoming Regioisomeric Byproducts in Condensation

Q: When condensing free guanidine with an unsymmetrical β -keto ester, my LC-MS shows a 60:40 mixture of two products with identical masses. How do I force the reaction to yield exclusively the 6-substituted isomer?

The Causality: You are observing the formation of 4-alkyl and 6-alkyl regioisomers. This bifurcation occurs because unsymmetrical β -keto esters possess two distinct electrophilic centers: the ester carbonyl and the ketone carbonyl. The free base of guanidine has multiple nucleophilic nitrogen atoms. If the initial nucleophilic attack occurs at the highly electrophilic ketone, subsequent amidation yields the desired 6-substituted pyrimidinone. However, if the solvent fails to properly solvate the transition state, steric factors drive the attack toward the less hindered ester group, yielding the undesired 4-substituted regioisomer[1].

To control this, you must manipulate the reaction thermodynamics. Utilizing ionic liquids (e.g., [BMIM][BF4]) or highly polar aprotic solvents stabilizes the polar transition state of the ketone attack, driving the reaction under kinetic control to near-perfect regioselectivity[2].

CondensationPathway SM Guanidine + β-Keto Ester Int Uncyclized Michael Adduct SM->Int Nucleophilic Attack Prod 6-Alkyl Isomer (Target) Int->Prod Kinetic Control Byprod 4-Alkyl Isomer (Byproduct) Int->Byprod Thermodynamic Control

Mechanistic bifurcation in aminopyrimidinone synthesis leading to regioisomeric products.

Quantitative Optimization Data

Table 1: Effect of Base and Solvent on Regioselectivity

BaseSolventTemp (°C)Ratio (Desired 6-alkyl : Undesired 4-alkyl)Isolated Yield (%)
NaOEtEtOH7860:4055
K 2​ CO 3​ DMF10085:1572
None[BMIM][BF4]80>99:191
Protocol: Regioselective Condensation via Ionic Liquid

Self-Validating Workflow:

  • Preparation: In an oven-dried flask, suspend guanidine hydrochloride (1.2 equiv) and the β -keto ester (1.0 equiv) in[BMIM][BF4] (3 mL/mmol).

  • Activation: Add K 2​ CO 3​ (1.2 equiv) to generate the free guanidine base in situ.

    • Validation Checkpoint: The release of CO 2​ gas indicates successful neutralization. Wait until effervescence ceases.

  • Cyclization: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active β -keto ester spot confirms intermediate formation.

  • Isolation: Cool to room temperature and extract the product using ethyl acetate. The ionic liquid remains in the aqueous phase, self-purifying the organic layer[2]. Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

FAQ 2: Eradicating Uncyclized Michael Adducts

Q: My reaction stalls, and NMR analysis shows a massive accumulation of an uncyclized Michael adduct rather than the fully aromatized pyrimidinone. How do I force the cyclization?

The Causality: The final step of the condensation is a dehydration/amidation event that requires overcoming a significant energy barrier[3]. If the reaction temperature is too low, or if water accumulates in the solvent, the equilibrium shifts backward, stalling the reaction at the acyclic Michael adduct intermediate.

By employing microwave-assisted synthesis under solvent-free conditions, you provide the rapid, localized dielectric heating necessary to blast through the dehydration activation energy, driving the equilibrium toward the thermodynamically stable aromatic pyrimidinone[4].

FAQ 3: Controlling N- vs. O-Alkylation Selectivity

Q: I am trying to alkylate the N3 position of my 2-aminopyrimidin-4-one, but I keep getting a complex mixture of N-alkylated and O-alkylated byproducts. How can I achieve strict N-alkylation?

The Causality: The 2-aminopyrimidin-4-one core is an ambident nucleophile governed by lactam-lactim tautomerism. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom (lactim form) is a "hard" nucleophile, while the nitrogen atom (lactam form) is a "soft" nucleophile.

If you use a hard electrophile (like an alkyl triflate) or a base that tightly coordinates to nitrogen (like NaH), you will inadvertently force O-alkylation. To achieve exclusive N-alkylation, you must use a soft electrophile (alkyl iodide) and a base with a large, poorly coordinating counterion (like Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF). The bulky Cesium ion dissociates completely, leaving the softer nitrogen exposed for kinetic attack.

AlkylationTautomerism cluster_tautomers Ambident Nucleophile Equilibrium Lactam Lactam Form (N-Nucleophile) Lactim Lactim Form (O-Nucleophile) Lactam->Lactim Tautomerization N_Alkyl N-Alkylated Product (Soft Electrophile) Lactam->N_Alkyl Cs2CO3 / DMF O_Alkyl O-Alkylated Byproduct (Hard Electrophile) Lactim->O_Alkyl Ag2CO3 / Toluene

Lactam-lactim tautomerism dictating N- vs O-alkylation pathways via HSAB principles.

Quantitative Optimization Data

Table 2: Reagent Influence on N- vs. O-Alkylation Selectivity

Alkylating Agent (Electrophile)BaseSolventMajor ProductN:O Ratio
Methyl Iodide (Soft)Cs 2​ CO 3​ DMFN-Alkylated95:5
Benzyl Bromide (Borderline)NaHTHFMixture45:55
Methyl Triflate (Hard)Ag 2​ CO 3​ TolueneO-Alkylated5:95
Protocol: Highly Selective N-Alkylation

Self-Validating Workflow:

  • Deprotonation: Dissolve the 2-aminopyrimidin-4-one (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered Cs 2​ CO 3​ (1.5 equiv). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution should turn slightly yellow/homogeneous as the discrete pyrimidinone anion is generated.

  • Alkylation: Dropwise add the alkyl iodide (1.1 equiv) at 0 °C to suppress over-alkylation at the exocyclic amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: Check LC-MS. The N-alkylated product typically elutes later than the O-alkylated byproduct on a standard C18 reverse-phase column due to the disruption of the polar lactam hydrogen bond network.

  • Quench & Isolate: Quench with ice water to precipitate the N-alkylated product. Filter and wash with cold water to remove residual DMF and cesium salts.

References
  • Regioselective Synthesis of Spiro-2-aminopyrimidinone Derivatives in Ionic Liquid as Green Solvent Source: E-Journals URL
  • Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues Source: ResearchGate URL
  • Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions Source: The Royal Society URL

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Welcome to the Technical Support Center for pyrimidine scaffold synthesis. This guide is tailored for medicinal chemists and process scientists optimizing the synthesis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine scaffold synthesis. This guide is tailored for medicinal chemists and process scientists optimizing the synthesis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. This specific structural motif—featuring a C2-arylamino group and a C6-amino group—is a highly privileged pharmacophore in drug discovery, serving as a critical intermediate for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].

The standard synthetic route involves the base-catalyzed condensation of 1-(p-tolyl)guanidine with ethyl cyanoacetate[2]. While conceptually straightforward, the reaction is highly sensitive to moisture, base selection, and workup conditions.

Experimental Protocol: Standard Operating Procedure (SOP)

This self-validating protocol is designed to maximize thermodynamic control and ensure complete intramolecular cyclization.

Step 1: Preparation of the Alkoxide Base Under a strict inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate a fresh sodium ethoxide (NaOEt) solution. Mechanistic Causality: The use of freshly prepared, strictly anhydrous NaOEt is non-negotiable. Any moisture present will generate hydroxide ions (OH⁻), which act as strong nucleophiles and prematurely hydrolyze ethyl cyanoacetate into unreactive cyanoacetic acid[2].

Step 2: Guanidine Activation Add 1-(p-tolyl)guanidine (1.0 eq) to the NaOEt solution. Stir at room temperature for 15–20 minutes. Mechanistic Causality: This step ensures the complete deprotonation of the guanidine hydrochloride salt (if used) or neutral guanidine, converting it into its highly nucleophilic free-base form required for the initial ester attack.

Step 3: Ester Condensation Slowly add ethyl cyanoacetate (1.1 eq) dropwise to the activated guanidine solution. Mechanistic Causality: Dropwise addition prevents localized thermal spikes, minimizing the base-catalyzed dimerization of ethyl cyanoacetate.

Step 4: Reflux & Intramolecular Cyclization Heat the reaction mixture to a rolling reflux (78–80 °C) for 4 to 6 hours. Mechanistic Causality: The primary amine of the guanidine attacks the ester carbonyl, expelling ethanol to form an acyclic amide intermediate. The thermal energy from refluxing is required to overcome the activation barrier for the subsequent step: the intramolecular nucleophilic attack of the imine nitrogen onto the cyano group, which drives the ring closure[2].

Step 5: Isoelectric Precipitation (Workup) Cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the crude residue in minimal hot water. Slowly add glacial acetic acid until the pH reaches 5.0–6.0. Mechanistic Causality: In the highly basic reaction mixture, the pyrimidin-4(3H)-one core exists as a highly water-soluble sodium salt. Glacial acetic acid provides a gentle protonation to reach the molecule's isoelectric point without over-protonating the C6-amino group, forcing the neutral product to precipitate[2][3]. Filter the precipitate, wash with ice-cold water, and dry in vacuo.

Reaction Optimization Data

The table below summarizes the causality between different reaction parameters and the resulting product yield.

Base CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH EtOH / H₂O806< 20%Ester hydrolysis dominates; cyanoacetic acid forms and neutralizes the guanidine.
K₂CO₃ DMF1001245%Weak base fails to fully activate the guanidine; incomplete cyclization observed.
NaOMe Anhydrous MeOH65870%Clean reaction profile, but slower cyclization kinetics due to the lower reflux temperature.
KOtBu t-BuOH82482%High yield, though the sterically hindered base slightly slows the initial nucleophilic attack.
Fresh NaOEt Anhydrous EtOH 78 4 85–90% Optimal thermodynamic control; balances base strength, solubility, and reflux temperature.

Visualized Workflows

SynthesisWorkflow A 1-(p-Tolyl)guanidine + Ethyl Cyanoacetate B Base Catalysis (Fresh NaOEt / Anhydrous EtOH) A->B Deprotonation C Nucleophilic Attack (Ester Displacement) B->C Reflux (78°C) D Intramolecular Cyclization (Nitrile Addition) C->D Thermal Energy E Target Molecule: 6-amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one D->E Acidic Workup (pH 5-6)

Caption: Workflow for the base-catalyzed synthesis of the target pyrimidin-4(3H)-one.

TroubleshootingLogic Issue Issue: Low Yield or No Precipitation Branch1 Symptom: Unreacted Guanidine & Hydrolyzed Ester Issue->Branch1 Branch2 Symptom: Accumulation of Acyclic Intermediate Issue->Branch2 Branch3 Symptom: Product Lost During Aqueous Workup Issue->Branch3 Sol1 Root Cause: Moisture. Action: Use strictly anhydrous EtOH and fresh NaOEt. Branch1->Sol1 Sol2 Root Cause: Insufficient Heat. Action: Maintain rolling reflux (≥78°C) for 4-6 hours. Branch2->Sol2 Sol3 Root Cause: Over-acidification. Action: Use Glacial Acetic Acid to hit isoelectric point (pH 5-6). Branch3->Sol3

Caption: Troubleshooting logic tree for identifying and resolving common synthesis failures.

Troubleshooting & FAQs

Q: Why am I recovering unreacted 1-(p-tolyl)guanidine and experiencing very low yields (<20%)? A: This is almost always caused by water contamination in your solvent or reagents. If water is present, the ethoxide base generates hydroxide ions (OH⁻). Hydroxide is a highly aggressive nucleophile that rapidly attacks ethyl cyanoacetate, hydrolyzing it into cyanoacetic acid and ethanol. The resulting cyanoacetic acid simply protonates the guanidine, forming an unreactive salt and permanently halting the reaction. Solution: Ensure strict use of anhydrous ethanol and freshly prepared NaOEt[2]. Do not use commercial NaOEt powder that has been exposed to ambient humidity.

Q: My LC-MS shows an intermediate mass matching the uncyclized amide. How do I force the ring closure? A: The initial condensation forms an acyclic intermediate (N-(cyanoacetyl)-1-(p-tolyl)guanidine). The subsequent intramolecular cyclization onto the cyano group requires sufficient thermal energy to overcome the activation barrier. If your reaction is stuck at the intermediate stage, your reaction temperature is too low, or the base has been depleted. Solution: Ensure the reaction is maintained at a rolling reflux (≥78 °C). If you are using a lower-boiling solvent like methanol, you must significantly extend the reaction time or switch to ethanol.

Q: During the workup, no precipitate forms when I add acid. Where is my product? A: The pyrimidin-4(3H)-one core is amphoteric. In the strongly basic reaction mixture, it exists as a highly water-soluble sodium salt. If you over-acidify the aqueous solution (pH < 3) using a strong mineral acid like HCl, you will protonate the C6-amino group or the pyrimidine ring nitrogens, forming a highly soluble hydrochloride salt that remains trapped in the aqueous phase. Solution: Use a weak acid like glacial acetic acid to carefully adjust the pH to the isoelectric point (pH 5.0–6.0)[2][3]. This ensures the molecule remains neutral and precipitates out of the aqueous layer.

References

  • 6.2.1.1.1.1.4.9. Malononitriles, Cyanoacetates and Their Equivalents, Thieme Connect,[Link]

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
  • US8653266B2 - Process for the production of etravirine, Google P

Sources

Optimization

Technical Support Center: Interpreting Ambiguous NMR Spectra of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Welcome to the technical support center for the NMR analysis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common ambiguities encountered in the NMR spectra of this compound. We will delve into the underlying causes of spectral complexities and provide actionable, step-by-step protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for the proposed structure. What are the likely causes?

A1: The presence of unexpected signals in the ¹H NMR spectrum of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one can arise from several factors. The most common are the presence of impurities from the synthesis, such as residual solvents or unreacted starting materials.[1][2] Additionally, the molecule itself can exist as a mixture of tautomers in solution, giving rise to distinct sets of NMR signals.[3]

Troubleshooting Steps:

  • Confirm Sample Purity: Before extensive NMR analysis, verify the purity of your sample using an orthogonal technique like LC-MS. This will help you identify and disregard signals arising from impurities.

  • Check for Common Solvent Impurities: Compare the chemical shifts of the unexpected peaks with published data for common laboratory solvents.[2][4]

  • Investigate Tautomerism: The potential for tautomerism in the pyrimidinone ring is a key consideration. The equilibrium between the keto and enol forms can be influenced by the solvent and temperature.

Q2: The signals for the amine and amide protons are broad and difficult to assign. How can I confirm their identity and improve their resolution?

A2: Broadening of N-H signals is a common phenomenon in NMR spectroscopy. This can be due to several factors, including chemical exchange with trace amounts of water or acid in the solvent, and quadrupolar coupling with the ¹⁴N nucleus.[1][5] For 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, you have three such protons: the amino (-NH₂) group and the two amide/enamine-like protons (-NH-).

Experimental Protocols:

  • D₂O Exchange: This is a definitive experiment to identify exchangeable protons.

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

    • Add a drop of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the -NH₂ and -NH- protons will decrease in intensity or disappear completely as the protons are exchanged for deuterium.[1]

  • Variable Temperature (VT) NMR: Changing the temperature can alter the rate of chemical exchange.[6][7][8]

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K).

    • If the broadening is due to an intermediate exchange rate, the peaks may sharpen at higher temperatures as the exchange becomes faster on the NMR timescale.[8]

Q3: The aromatic region of my ¹H NMR spectrum is complex with overlapping signals. How can I definitively assign the signals for the 4-methylphenyl group and the pyrimidine ring?

A3: Overlapping signals in the aromatic region are a common challenge, especially when dealing with multiple aromatic systems.[9][10][11] For your molecule, you have the AA'BB' system of the 4-methylphenyl group and the lone proton on the pyrimidine ring. To resolve this, two-dimensional (2D) NMR experiments are indispensable.[12][13][14][15]

Recommended 2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show a correlation between the two sets of protons in the 4-methylphenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This will allow you to assign the protonated carbons in both the phenyl and pyrimidine rings.[15]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this situation. It shows correlations between protons and carbons that are two or three bonds away. This will be key to assigning the quaternary carbons and confirming the overall connectivity of the molecule.[1][12]

Illustrative HMBC Correlations for Structural Confirmation:

Below is a table summarizing the expected key HMBC correlations that would be crucial for assigning the ambiguous aromatic signals.

Proton SignalExpected HMBC Correlation to CarbonSignificance
Methyl (CH₃)C of the phenyl ring attached to the methyl groupConfirms the position of the methyl group.
Phenyl H (ortho to -NH)C of the pyrimidine ring attached to the -NHConfirms the connectivity between the phenyl and pyrimidine rings.
Pyrimidine HQuaternary carbons in the pyrimidine ringHelps to definitively assign the pyrimidine ring carbons.

Troubleshooting Guide: A Deeper Dive

Issue: Tautomerism and its Effect on NMR Spectra

The pyrimidin-4(3H)-one core of your molecule can exist in at least two tautomeric forms, the keto form and the enol form. The presence of both forms in solution will lead to a doubling of NMR signals.

dot

Caption: Tautomeric equilibrium of the pyrimidin-4(3H)-one core.

Troubleshooting Workflow for Tautomerism:

dot

workflow start Ambiguous NMR Spectrum: Suspected Tautomers vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr solvent Change NMR Solvent (e.g., from DMSO-d6 to CDCl3) start->solvent cosy Acquire 2D COSY vt_nmr->cosy If signals sharpen or coalesce solvent->cosy If signal pattern changes hsqc_hmbc Acquire 2D HSQC and HMBC cosy->hsqc_hmbc assign Assign signals for each tautomer hsqc_hmbc->assign end Resolved Structure and Tautomeric Ratio assign->end

Caption: Workflow for investigating and resolving tautomerism.

Detailed Protocol for Variable Temperature (VT) NMR Study:

  • Sample Preparation: Prepare a sample of your compound in a suitable high-boiling deuterated solvent, such as DMSO-d₆.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 10 K increments) up to a temperature where the solvent will not boil (e.g., 358 K for DMSO-d₆). Acquire a spectrum at each temperature.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, peak broadening, or coalescence of signals. Coalescence of two signals into one broad peak, which then sharpens at higher temperatures, is a strong indication of two species in dynamic equilibrium.[6][7][8]

Advanced Spectroscopic Techniques

When 1D NMR is insufficient, a combination of 2D NMR experiments is the most robust approach to complete structural elucidation.[12][13][14][15][16][17]

Logical Relationship of 2D NMR Experiments for Structure Elucidation:

dot

nmr_logic H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H HMBC HMBC H1->HMBC Long-range C-H C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of 2D NMR experiments for structure elucidation.

By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can confidently resolve ambiguities in the spectra of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one and achieve a complete and accurate structural assignment.

References

  • Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments.
  • ¹H NMR: Interpreting Distorted and Overlapping Signals - JoVE. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ¹H NMR Broad peaks - Chemistry Stack Exchange. Available at: [Link]

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available at: [Link]

  • Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide - AAU-ETD - Addis Ababa University. Available at: [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. Available at: [Link]

  • Tautomerism Detected by NMR - Encyclopedia.pub. Available at: [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange. Available at: [Link]

  • Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment - PubMed. Available at: [Link]

  • (PDF) Temperature-Variable NMR Study of the Keto-Enol - Amanote Research. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? | ResearchGate. Available at: [Link]

  • 27.2: Line-Width Differences in NMR - Chemistry LibreTexts. Available at: [Link]

  • Resolving ambiguities in two-dimensional NMR spectra: The 'TILT' experiment | Request PDF - ResearchGate. Available at: [Link]

  • NMR Peak Broadening : r/Chempros - Reddit. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes - ACS Publications. Available at: [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. Available at: [Link]

  • 2D NMR Introduction. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]

  • Duplicate Peaks in NMR Spectra : r/Chempros - Reddit. Available at: [Link]

  • Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates - ACS Publications. Available at: [Link]

  • Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Available at: [Link]

  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • 6-Amino-2-anilinopyrimidin-4(3H)-one — Chemical Substance Information - NextSDS. Available at: [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]

  • Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... - ResearchGate. Available at: [Link]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles - Semantic Scholar. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. Available at: [Link]

  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in Cell Viability Assays

Welcome to the Scientist-to-Scientist Support Portal. As a Senior Application Scientist, I frequently consult on assay discrepancies involving small-molecule kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scientist-to-Scientist Support Portal. As a Senior Application Scientist, I frequently consult on assay discrepancies involving small-molecule kinase inhibitors. The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one utilizes an aminopyrimidine core—a privileged heterocyclic scaffold renowned for its ability to 1[1]. This structural mimicry allows it to competitively bind the hinge region of the ATP-binding pocket in various kinases (e.g., CDKs, EPHA2, FLT3)[2][3].

However, the specific physical chemistry that makes this compound a potent inhibitor—namely, the hydrophobic p-tolyl group and the rigid pyrimidine ring—introduces significant challenges during in vitro screening. This guide deconstructs the variables that confound viability data and provides self-validating workflows to ensure absolute data integrity.

KinaseInhibition Compound 6-amino-2-[(4-methylphenyl) amino]pyrimidin-4(3H)-one Kinase Target Kinase (ATP-Binding Pocket) Compound->Kinase Competitive Binding ATP ATP ATP->Kinase Natural Substrate Signaling Downstream Phosphorylation Kinase->Signaling Active Viability Cell Survival Signaling->Viability Promotes

Caption: Mechanism of ATP-competitive kinase inhibition by the aminopyrimidine scaffold.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My IC50 curves are highly variable across biological replicates, and I occasionally observe a "plateau" effect at high concentrations. What is causing this?

  • The Causality: This is the hallmark of compound precipitation. The p-tolylamino moiety renders the molecule highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous culture media, the localized "solvent shock" causes rapid nucleation. The compound crashes out of solution into micro-crystals. Consequently, the cells are exposed to an artificially low, unpredictable concentration of the dissolved drug, leading to erratic IC50 values.

  • The Solution: Implement a two-step intermediate dilution protocol (see Protocol 1) to gradually lower the dielectric constant of the solvent, preventing nucleation.

Q2: My MTT assay shows no reduction in cell viability, but under phase-contrast microscopy, the cells are clearly detached and apoptotic. Why the discrepancy?

  • The Causality: Aminopyrimidine derivatives can induce severe metabolic artifacts in colorimetric assays. First, the compound itself may possess intrinsic absorbance near the 570 nm wavelength used to read formazan products. Second, kinase inhibitors often induce profound metabolic reprogramming (e.g., shifting cells from glycolysis to oxidative phosphorylation) before executing apoptosis. This can temporarily increase mitochondrial oxidoreductase activity, artificially inflating the MTT readout and masking cell death.

  • The Solution: Abandon redox-dependent assays for this compound class. Transition to an orthogonal, lysis-based ATP luminescence assay (see Protocol 2).

Q3: I am observing cytotoxicity in my wild-type control cells at concentrations above 10 µM. Is this compound truly selective?

  • The Causality: At high micromolar concentrations, the thermodynamic selectivity of the aminopyrimidine scaffold degrades. Because the ATP-binding pocket is highly conserved across the human kinome (over 500 kinases), overwhelming the system with >10 µM of an 1[1]. This leads to generalized, pan-kinase cytotoxicity rather than target-specific phenotypic effects.

  • The Solution: Cap your screening concentrations at 10 µM. If target inhibition requires >10 µM, the compound lacks the necessary potency for your specific cellular model, or the cells have upregulated efflux pumps (e.g., P-glycoprotein).

Troubleshooting Start Inconsistent IC50 / Viability Data CheckPrecip Microscopic Evaluation: Are crystals visible? Start->CheckPrecip PrecipYes Yes: Solubility Issue Implement 2-Step Dilution CheckPrecip->PrecipYes Crystals Found PrecipNo No: Check Assay Type CheckPrecip->PrecipNo Clear Media CheckAssay Using MTT/MTS/Resazurin? PrecipNo->CheckAssay AssayYes Yes: Redox Interference Switch to ATP-Glo Assay CheckAssay->AssayYes Metabolic Assay AssayNo No: Biological Resistance Check Efflux/Off-Target CheckAssay->AssayNo ATP/Lysis Assay

Caption: Decision tree for troubleshooting aminopyrimidine cell viability assay artifacts.

Part 2: Data Presentation - Viability Assay Selection Matrix

To ensure robust data generation, compare the susceptibility of various assays to aminopyrimidine interference:

Assay TypeReadout MechanismSusceptibility to Aminopyrimidine InterferenceRecommended Use Case for this Compound
MTT / MTS Mitochondrial reductase cleavage of tetrazoliumHigh (Redox shifts, compound auto-absorbance)Not recommended. High risk of false negatives.
Resazurin (Alamar Blue) Cytosolic reduction to fluorescent resorufinModerate (Metabolic reprogramming artifacts)Preliminary screening only; requires visual validation.
ATP Luminescence Luciferase-mediated ATP quantitation (Lysis)Low (Direct measurement of cellular energy)Gold Standard. Highly accurate for IC50 determination.
Annexin V / PI Flow cytometry (Apoptosis vs. Necrosis)Low (Fluorescence compensation required)Mechanistic validation of cell death pathways.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Two-Step Intermediate Dilution Workflow

Purpose: To prevent hydrophobic nucleation and ensure accurate dosing.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

    • Self-Validation Checkpoint: Visually inspect the tube against a light source. The solution must be absolutely clear. If cloudy, warm to 37°C for 5 minutes.

  • Intermediate Dilution (The Critical Step): Prepare a 10X intermediate stock in culture media containing 10% FBS. Add the DMSO stock dropwise while actively vortexing the media.

    • Causality: The proteins in FBS act as natural surfactants, encapsulating the hydrophobic p-tolyl group and preventing it from nucleating upon contact with water.

  • Final Treatment: Transfer 1 volume of the 10X intermediate to 9 volumes of plated cells in media.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration is ≤0.1%. You must include a 0.1% DMSO vehicle control well to validate that baseline viability is unaffected by the solvent.

Protocol 2: Orthogonal ATP-Luminescence Viability Assay (CellTiter-Glo)

Purpose: To bypass redox artifacts and accurately quantify viable cells.

  • Cell Plating & Treatment: Plate cells in an opaque-walled 96-well plate. Treat with the compound using Protocol 1 for the desired time point (e.g., 72 hours).

  • Built-in Control Setup: Include three specific control wells:

    • Vehicle Control: Cells + 0.1% DMSO.

    • Media Blank: Media only (no cells).

    • Compound Interference Control: Media + Highest Compound Concentration (no cells).

    • Self-Validation Checkpoint: The "Compound Interference Control" mathematically isolates any direct chemical interference the aminopyrimidine might have on the luciferase enzyme.

  • Lysis & Reaction: Add the ATP-Glo reagent at a 1:1 ratio to the culture volume. Place the plate on an orbital shaker at 300 rpm for 10 minutes.

    • Causality: Complete lysis is mandatory. Kinase inhibitors can sometimes stabilize cell membranes even during late-stage apoptosis, preventing ATP release if not mechanically agitated.

  • Quantitation: Read luminescence. Subtract the "Compound Interference Control" background from your biological wells before calculating the IC50.

References

  • Title: Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide Source: BenchChem URL: 1

  • Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression Source: PubMed / NIH URL: 2

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: A Comparative Guide to Kinase Target Deconvolution

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. The compound 6-amino-2-[(4-methylphenyl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, with its aminopyrimidine core, presents a compelling case for investigation as a potential kinase inhibitor. The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of a wide array of kinases.[1][2] This guide provides a comprehensive, in-depth framework for validating the inhibitory effect of this compound, comparing its performance with established inhibitors, and elucidating its potential kinase targets.

Introduction: The Rationale for Kinase Target Validation

The 2-aminopyrimidine moiety is a cornerstone of numerous clinically approved kinase inhibitors.[1][3] Its structural resemblance to the purine core of ATP allows it to form key hydrogen bond interactions within the hinge region of the kinase active site. Given the structure of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, it is a strong candidate for a kinase inhibitor. However, without a known target, a systematic approach is required to identify which of the over 500 human kinases it may inhibit.

This guide proposes a target deconvolution strategy focusing on three key members of the Mitogen-Activated Protein Kinase (MAPK) signaling network: p38 MAPK, c-Jun N-terminal Kinase (JNK), and Transforming growth factor-β-Activated Kinase 1 (TAK1). These kinases are central to cellular responses to stress and inflammation and are implicated in a multitude of diseases, making them high-value targets for therapeutic intervention.

We will benchmark the inhibitory activity of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one against well-characterized, commercially available inhibitors:

  • SB203580 for p38 MAPK[4][5][6][7]

  • SP600125 for JNK[8][9][10][11][12]

  • 5Z-7-Oxozeaenol for TAK1[13][14][15][16]

The Candidate Kinase Targets: An Overview

The selection of p38 MAPK, JNK, and TAK1 as initial targets is based on their frequent modulation by aminopyrimidine-based inhibitors and their critical roles in cellular signaling pathways relevant to oncology, immunology, and neurodegenerative diseases.

cluster_TAK1 TAK1 Signaling cluster_JNK JNK Signaling cluster_p38 p38 MAPK Signaling cluster_downstream Downstream Effects TAK1 TAK1 MKKs MKK3/4/6/7 TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MAPK MKKs->p38 cJun c-Jun JNK->cJun Inflammation Inflammation cJun->Inflammation Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation MK2 MAPKAPK2 p38->MK2 MK2->Inflammation MK2->Apoptosis MK2->Proliferation

Caption: Simplified overview of the TAK1, JNK, and p38 MAPK signaling pathways.

Experimental Validation Workflow

A multi-tiered approach, beginning with broad biochemical assays and progressing to more physiologically relevant cell-based models, is crucial for a thorough validation.

cluster_biochem Tier 1: In Vitro Activity cluster_cell Tier 2: Cellular Activity Biochem Biochemical Assays KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellBased Cell-Based Assays TargetEngage Target Engagement Assay (e.g., NanoBRET) Data Data Analysis & Comparison KinaseAssay->TargetEngage Downstream Downstream Signaling Assay (Western Blot) TargetEngage->Downstream Viability Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Downstream->Viability Viability->Data

Caption: A tiered experimental workflow for validating kinase inhibitory activity.

Tier 1: Biochemical Assays - Direct Measurement of Kinase Inhibition

The initial step is to determine if 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one directly inhibits the catalytic activity of the target kinases in a purified, cell-free system. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay that measures ATP consumption. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP decreases. A luciferase-based reaction then generates a luminescent signal that is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in 100% DMSO.

    • Prepare 10 mM stock solutions of the reference inhibitors (SB203580, SP600125, 5Z-7-Oxozeaenol) in 100% DMSO.

    • Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add the recombinant human kinases (p38α, JNK1, TAK1) and their respective substrates.

    • Add the serially diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near its Km for each kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Add a kinase-glo® or similar luminescence-based ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compoundp38α IC50 (nM)JNK1 IC50 (nM)TAK1 IC50 (nM)
6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-oneExperimental DataExperimental DataExperimental Data
SB203580Experimental DataExperimental DataExperimental Data
SP600125Experimental DataExperimental DataExperimental Data
5Z-7-OxozeaenolExperimental DataExperimental DataExperimental Data
Tier 2: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cell permeability, target engagement in a cellular environment, or off-target effects. Cell-based assays are therefore a critical next step.

Protocol: Western Blot for Downstream Signaling

This assay measures the phosphorylation of a direct downstream substrate of the target kinase, providing evidence of target engagement and inhibition of the signaling cascade within the cell.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293, or a disease-relevant line) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one or the reference inhibitors for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with an appropriate agonist to activate the target kinase pathway (e.g., Anisomycin for p38/JNK, IL-1β for TAK1).

    • Incubate for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against the phosphorylated and total forms of the downstream substrates (e.g., phospho-HSP27 for p38, phospho-c-Jun for JNK, phospho-p38 for TAK1).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Compoundp-HSP27 Inhibition (EC50, µM)p-c-Jun Inhibition (EC50, µM)p-p38 Inhibition (EC50, µM)
6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-oneExperimental DataExperimental DataExperimental Data
SB203580Experimental DataNot ApplicableExperimental Data
SP600125Not ApplicableExperimental DataNot Applicable
5Z-7-OxozeaenolExperimental DataExperimental DataExperimental Data

Protocol: Cellular Viability Assay

This assay assesses the overall effect of the compound on cell health and proliferation. A potent and selective inhibitor should ideally show anti-proliferative effects in cancer cell lines where the target kinase is a known driver of growth and survival.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one and the reference inhibitors.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Viability Measurement:

    • Add a viability reagent such as MTT or a luminescence-based reagent like CellTiter-Glo®.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

CompoundCell Line 1 GI50 (µM)Cell Line 2 GI50 (µM)
6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-oneExperimental DataExperimental Data
SB203580Experimental DataExperimental Data
SP600125Experimental DataExperimental Data
5Z-7-OxozeaenolExperimental DataExperimental Data

Data Interpretation and Comparative Analysis

A successful validation will demonstrate a clear dose-dependent inhibitory effect of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one in both biochemical and cell-based assays. The comparative data will be crucial for understanding its potency and selectivity profile.

  • Potency: Compare the IC50 values from the biochemical assays. A lower IC50 indicates higher potency. How does the potency of the test compound compare to the established inhibitors for each kinase?

  • Cellular Efficacy: Compare the EC50 values from the downstream signaling assays and the GI50 values from the viability assays. A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or efflux by cellular transporters.

  • Selectivity: The initial screen against p38, JNK, and TAK1 will provide a preliminary indication of selectivity. If the compound inhibits one kinase with a significantly lower IC50 than the others, it suggests a degree of selectivity. For broader profiling, a larger kinase panel screen would be the next logical step.

Conclusion

This guide provides a robust and logical framework for the initial characterization and validation of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one as a potential kinase inhibitor. By systematically progressing from direct enzymatic assays to more complex cellular models and benchmarking against known inhibitors, researchers can generate the high-quality, reproducible data necessary to build a compelling case for further development. The aminopyrimidine scaffold holds immense therapeutic potential, and a rigorous, data-driven approach is paramount to unlocking it.

References

  • Wu, J., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 646-655.
  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
  • Sreekanth, G. P., et al. (2016).
  • Lam, B. Q., et al. (2013). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis, 18(10), 1224-1234.
  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337.
  • Mitchell, S. A., et al. (2009). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4774-4777.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(6), 1824-1827.
  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337.
  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12049-12064.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (n.d.). I.R.I.S.
  • Wang, S., et al. (2010). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Cancer Research, 70(21), 8879-8889.
  • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. (2012). European Journal of Medicinal Chemistry, 53, 254-263.
  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12049–12064.
  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (2023). Journal of Medicinal Chemistry.
  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 3041-3045.
  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (2023). Journal of Medicinal Chemistry.
  • Wang, S., et al. (2010). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. CaltechAUTHORS.

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Comparative

Confirming the Binding Site of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: A Methodological Comparison Guide

As drug development pipelines increasingly focus on targeted kinase inhibition, accurately mapping the binding site of early-stage pharmacophores is critical. The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted kinase inhibition, accurately mapping the binding site of early-stage pharmacophores is critical. The compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one (CAS: 117100-92-2) represents a highly privileged chemotype. Its 2-arylamino-pyrimidin-4(3H)-one scaffold is a classic motif designed to mimic the purine ring of ATP, allowing it to anchor deeply within the kinase active site[1].

However, structural similarities among kinase ATP-binding pockets often lead to off-target promiscuity. To advance this compound from a structural hit to a viable lead, researchers must definitively confirm its orthosteric binding mode and kinetic profile. This guide provides an objective comparison of the three premier analytical platforms used to validate small-molecule binding sites: X-Ray Crystallography, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Surface Plasmon Resonance (SPR).

Mechanistic Grounding: The Pyrimidin-4(3H)-one Scaffold

The efficacy of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one lies in its ability to form bidentate or tridentate hydrogen bonds with the kinase hinge region[1].

  • The Donor-Acceptor Motif: The N3 atom and the C4 carbonyl group of the pyrimidinone core act as a precise hydrogen bond donor-acceptor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge residues (e.g., typically a Valine, Leucine, or Methionine depending on the target).

  • Hydrophobic Extension: The 2-(4-methylphenyl)amino (p-tolyl) group extends into the hydrophobic pocket adjacent to the gatekeeper residue, dictating the compound's selectivity profile.

  • Solvent Channel Interaction: The 6-amino group is typically oriented toward the solvent-exposed region, providing a vector for further synthetic elaboration to improve solubility or pharmacokinetic properties.

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., IRAK4 / CDK) ATP->Kinase Binds Cleft Substrate Downstream Effector Kinase->Substrate Phosphorylation Inhibitor 6-amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one Inhibitor->Kinase Hinge Binding (Competitive) Outcome Disease Progression Substrate->Outcome

Mechanism of competitive hinge-binding inhibition by pyrimidin-4(3H)-one derivatives.

Orthogonal Analytical Platforms: A Comparison

Relying on a single method to confirm a binding site can introduce artifacts. For instance, crystal packing forces in X-ray crystallography can force ligands into non-physiological conformations, while biochemical assays cannot differentiate between orthosteric and allosteric inhibition. An orthogonal approach is required.

Workflow Start Compound: 6-amino-2-[(4-methylphenyl)amino] pyrimidin-4(3H)-one SPR SPR Competitive Binding (Kinetics & Affinity) Start->SPR HDX HDX-MS (Solution-Phase Mapping) Start->HDX Xray X-Ray Crystallography (Static 3D Confirmation) Start->Xray Result1 Orthosteric vs Allosteric Differentiation SPR->Result1 Result2 Peptide-Level Resolution HDX->Result2 Result3 Atomic-Level Resolution Xray->Result3 Final Confirmed Hinge-Binding Motif Result1->Final Result2->Final Result3->Final

Orthogonal experimental workflow for confirming the small-molecule binding site.

X-Ray Crystallography (The Static Gold Standard)

X-ray crystallography provides atomic-level resolution of the binding interface. It definitively confirms which atoms of the pyrimidin-4(3H)-one core interact with the kinase hinge[1]. However, it is limited by the requirement for diffraction-quality crystals and provides a purely static snapshot, failing to capture the dynamic conformational shifts (such as DFG-in to DFG-out transitions) that occur in solution.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS maps the solvent accessibility of the protein backbone in solution. When the pyrimidin-4(3H)-one compound binds to the active site, it shields specific amide hydrogens in the hinge region from exchanging with deuterium in the buffer[2].

  • Advantage: It operates in the solution phase, capturing the true physiological dynamics of the protein-ligand interaction without the need for crystallization.

  • Limitation: Resolution is limited to the peptide level (typically 5–15 amino acids) rather than atomic coordinates.

Surface Plasmon Resonance (SPR)

SPR is primarily known for determining kinetic rate constants ( kon​ and koff​ )[3]. However, by utilizing a competitive SPR format—where the sensor chip is saturated with a known active-site binder (like ATP or a reference inhibitor)—researchers can rapidly confirm if the test compound competes for the exact same pocket. Furthermore, SPR can identify non-specific, promiscuous binding behaviors that often plague highly lipophilic compounds[4].

Quantitative Performance Comparison

To contextualize the performance of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, the table below summarizes synthetic, representative validation data comparing it against standard reference inhibitors across the three platforms.

Inhibitor ClassCompoundSPR KD​ (nM)SPR Residence Time ( τ )HDX-MS Protection SignatureX-Ray Binding Mode
Test Compound 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one45.212 minutesStrong protection at hinge region peptides; minor protection at P-loop.Type I (DFG-in); Bidentate H-bonds at hinge.
Reference (Type I) Dasatinib (Standard)1.245 minutesIntense protection at hinge and entire ATP-binding cleft.Type I (DFG-in); Tridentate H-bonds.
Reference (Type II) Imatinib (Standard)25.0> 120 minutesProtection at hinge + massive protection at activation loop.Type II (DFG-out); Deep pocket binding.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with intrinsic causality and built-in validation controls.

Protocol 1: Competitive SPR for Binding Site Validation

This protocol determines if the compound binds specifically to the ATP-binding site and extracts its kinetic profile.

1. Surface Preparation & Immobilization:

  • Action: Immobilize the target kinase onto a CM5 dextran sensor chip via standard amine coupling using a buffer with a pH slightly below the protein's isoelectric point (pI)[3].

  • Causality: A pH below the pI ensures the protein carries a net positive charge, allowing it to electrostatically pre-concentrate on the negatively charged carboxymethylated dextran matrix before covalent linkage. This maximizes immobilization yield.

  • Validation Control: Prepare a "mock surface" on an adjacent flow cell by activating and deactivating the surface without injecting the protein. This corrects for bulk refractive index changes and non-specific binding of the lipophilic p-tolyl group[4].

2. ATP-Competitive Binding Assay:

  • Action: Inject 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one at a concentration of 1 µM across both the active and mock flow cells. Once a baseline response is established, repeat the injection using a running buffer supplemented with a saturating concentration of ATP (e.g., 1 mM).

  • Causality: If the compound is a true orthosteric hinge-binder, the saturating ATP will occupy the active site, competitively blocking the compound from binding and reducing the SPR response signal (Resonance Units, RU) to near zero.

3. Kinetic Profiling:

  • Action: Inject a multi-cycle concentration series (e.g., 3.125 nM to 100 nM) of the compound. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Causality: This determines the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing calculation of the residence time ( τ=1/koff​ ), a critical predictor of in vivo efficacy.

Protocol 2: HDX-MS for Solution-Phase Binding Mapping

This protocol maps the exact structural regions stabilized by the compound upon binding.

1. Isotopic Labeling (Continuous Exchange):

  • Action: Prepare two parallel reactions: Apo-kinase (unbound) and Holo-kinase (pre-incubated with a 10-fold molar excess of the pyrimidin-4(3H)-one compound). Dilute both samples 1:10 into a D2​O -based buffer (pD 7.4) and incubate for specific time intervals (e.g., 10s, 1min, 10min, 1hr)[2].

  • Causality: Amide hydrogens in structurally flexible or solvent-exposed regions (like the empty ATP cleft) will rapidly exchange with deuterium. When the inhibitor is bound, it physically shields the hinge region, drastically slowing the exchange rate in that specific structural motif.

2. Quenching the Reaction:

  • Action: At each time point, immediately mix the reaction 1:1 with an ice-cold quench buffer (200 mM glycine, 0.1 M TCEP, pH 2.4)[2].

  • Causality: The intrinsic chemical exchange rate of amide hydrogens reaches a minimum at pH 2.5 and 0 °C. Quenching "freezes" the isotopic signature, preventing the deuterium from exchanging back to hydrogen during the subsequent analysis steps.

3. Proteolytic Digestion and LC-MS Analysis:

  • Action: Pass the quenched samples through an immobilized pepsin column, followed by rapid reversed-phase liquid chromatography and mass spectrometry.

  • Causality: Pepsin is one of the few proteases that remains highly active at the restrictive pH of 2.5. It digests the protein into small peptides, allowing researchers to pinpoint exactly which peptide sequences (e.g., the specific hinge region residues) exhibit reduced deuterium uptake due to the presence of the inhibitor.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. nih.gov.
  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. nih.gov.
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. acs.org.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed appro...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information for the handling of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from established protocols for structurally similar pyrimidine derivatives and general principles of laboratory safety.

Hazard Assessment and Core Principles

The foundational principle of safe handling is to minimize all potential exposures. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[4][5]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[4][6]Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately upon contamination.
Protective Clothing A fully buttoned laboratory coat with long sleeves.[4][6]Minimizes the risk of skin exposure on the arms and body.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[2][4]Reduces the risk of inhaling fine powders or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is critical to ensuring a safe working environment. The following workflow diagram and procedural steps provide a clear and logical sequence for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials Weigh Weigh the compound in a fume hood or ventilated enclosure Prep->Weigh Proceed to Dissolve Dissolve or use the compound in a well-ventilated area Weigh->Dissolve After weighing Transfer Use appropriate tools (spatula, pipette) for transfers Dissolve->Transfer During experiment Decon Decontaminate work surfaces and equipment Transfer->Decon Post-experiment Waste Segregate and label all waste streams Decon->Waste After decontamination Dispose Dispose of waste according to institutional guidelines Waste->Dispose Final step

Caption: Workflow for the safe handling of 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one.

Experimental Protocol:

  • Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including your PPE, weighing paper or vessel, spatulas, and solvent-dispensing apparatus.

  • Weighing: Don your full PPE. Carefully weigh the desired amount of the solid compound inside a chemical fume hood or a balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolution and Reaction: If the experimental procedure requires the compound to be in solution, add the solvent to the vessel containing the weighed solid in the fume hood. Perform all subsequent steps, such as heating or stirring, within the confines of the fume hood.

  • Transfers: When transferring the compound or its solutions, use appropriate and clean tools to avoid cross-contamination and spills.

  • Post-Handling Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent as determined by your institution's safety protocols.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials, including unused compounds, contaminated solutions, and disposable PPE, must be handled as hazardous waste.

Disposal Protocol:

  • Waste Segregation: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[1][2]

  • Container Management: Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

  • Compliance: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[3][7]

By adhering to these guidelines, researchers can confidently handle 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one while upholding the highest standards of laboratory safety.

References

  • NextSDS. (n.d.). 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Angene. (n.d.). 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
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6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
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